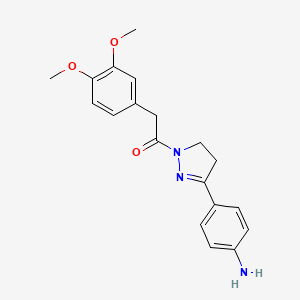![molecular formula C12H14ClN B13075314 (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13075314.png)
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine is a chemical compound with the molecular formula C₁₂H₁₄ClN. This compound is characterized by the presence of a but-2-yn-1-yl group attached to a [(4-chloro-3-methylphenyl)methyl]amine moiety. It is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine typically involves the reaction of (4-chloro-3-methylphenyl)methylamine with but-2-yne under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic attack on the but-2-yne. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(But-2-yn-1-yl)[(4-chlorophenyl)methyl]amine: Similar structure but lacks the methyl group on the phenyl ring.
(But-2-yn-1-yl)[(4-methylphenyl)methyl]amine: Similar structure but lacks the chlorine atom on the phenyl ring.
(But-2-yn-1-yl)[(3-chloro-4-methylphenyl)methyl]amine: Similar structure but with different positions of the chlorine and methyl groups on the phenyl ring.
Uniqueness
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C12H14ClN |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
N-[(4-chloro-3-methylphenyl)methyl]but-2-yn-1-amine |
InChI |
InChI=1S/C12H14ClN/c1-3-4-7-14-9-11-5-6-12(13)10(2)8-11/h5-6,8,14H,7,9H2,1-2H3 |
Clave InChI |
UNFPKFQAGXTGEL-UHFFFAOYSA-N |
SMILES canónico |
CC#CCNCC1=CC(=C(C=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
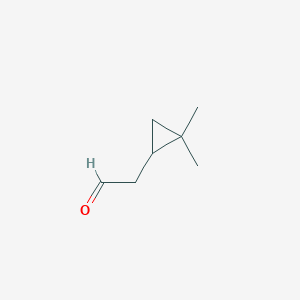
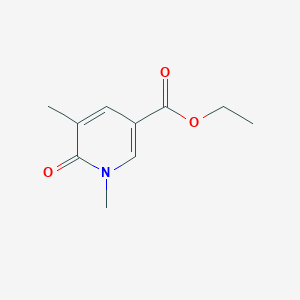

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
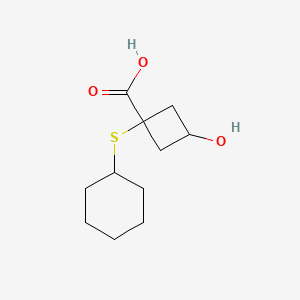
![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
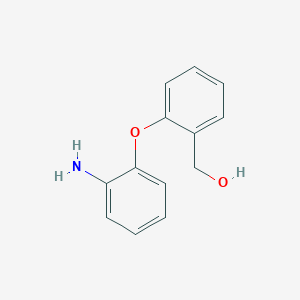
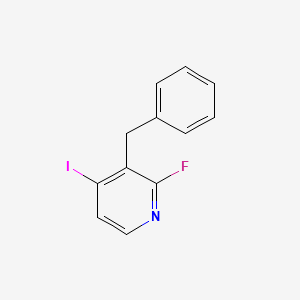

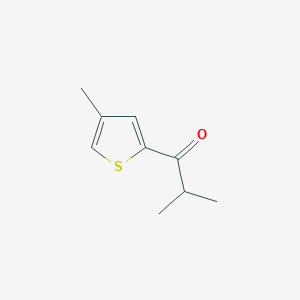
![9,9'-Spirobi[fluorene]-2,2'-diol](/img/structure/B13075305.png)
